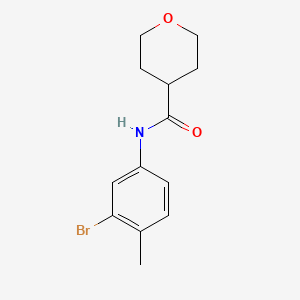

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide is a chemical compound with significant potential in scientific research. Its unique properties make it suitable for various applications, ranging from pharmaceutical development to organic synthesis.

Métodos De Preparación

The synthesis of N-(3-bromo-4-methylphenyl)oxane-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki reaction, which is a cross-coupling reaction between a boronic acid and a halide . The reaction conditions typically include a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.

Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Aplicaciones Científicas De Investigación

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.

Medicine: Research has indicated its potential as an antibacterial agent, especially against drug-resistant strains of bacteria.

Industry: It is utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mecanismo De Acción

The mechanism of action of N-(3-bromo-4-methylphenyl)oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit alkaline phosphatase activity, which is crucial in various biological processes . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects. Additionally, it may interact with other proteins and receptors, modulating their functions and influencing various cellular pathways.

Comparación Con Compuestos Similares

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide can be compared with other similar compounds, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide While both compounds share a similar brominated phenyl structure, their differences in the oxane and pyrazine moieties result in distinct chemical and biological properties

Similar Compounds

Actividad Biológica

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current knowledge on its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a brominated aromatic ring and a carboxamide functional group. This configuration contributes to its biological activity, particularly as an enzyme inhibitor.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific enzymes. Notably, it has been shown to inhibit alkaline phosphatase , an enzyme involved in various physiological processes including dephosphorylation and bone mineralization. This inhibition suggests potential applications in treating conditions related to bone metabolism and other enzymatic disorders.

1. Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes:

- Alkaline Phosphatase : Inhibition leads to decreased levels of inorganic phosphate, affecting bone health.

- Cyclooxygenase (COX) : Preliminary studies suggest potential anti-inflammatory properties through COX inhibition, similar to known non-steroidal anti-inflammatory drugs (NSAIDs).

2. Antibacterial Activity

The compound has shown promising results against drug-resistant bacterial strains. In vitro studies indicate that it may act as an antibacterial agent, although further research is needed to determine the breadth of its efficacy.

3. Anti-inflammatory Effects

In studies comparing various compounds, this compound demonstrated significant anti-inflammatory activity, potentially through modulation of inflammatory cytokines such as TNF-α. The compound's ability to reduce edema in animal models suggests therapeutic potential in inflammatory diseases .

Research Findings

Recent studies have provided quantitative data on the biological activity of this compound. Below is a summary table of key findings:

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory properties. Results indicated a 50% reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory potential.

Case Study 2: Antibacterial Properties

A series of tests were conducted on various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.

Propiedades

IUPAC Name |

N-(3-bromo-4-methylphenyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-9-2-3-11(8-12(9)14)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQKVYBZKUOROI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCOCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.